molecular formula C17H14N4O6 B3529101 ethyl 5-[(5-nitro-2-furoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-[(5-nitro-2-furoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B3529101
M. Wt: 370.3 g/mol
InChI Key: PPTQFUVKBSSMME-UHFFFAOYSA-N
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Description

The compound “ethyl 5-[(5-nitro-2-furoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate” is a complex organic molecule that contains several functional groups, including a nitro group, a furan ring, a pyrazole ring, and an ester group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, a furan ring with a nitro group, and an ester group . The presence of these groups could result in interesting electronic and steric effects that could influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group, the ester group, and the pyrazole ring . These groups could participate in a variety of reactions, including reduction, hydrolysis, and various types of cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitro group, the ester group, and the aromatic rings could affect its solubility, melting point, boiling point, and other properties .

Future Directions

Given the interesting structural features of this compound, it could be a promising subject for future research. Studies could be conducted to determine its physical and chemical properties, its reactivity, and its potential biological activities .

Properties

IUPAC Name

ethyl 5-[(5-nitrofuran-2-carbonyl)amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-2-26-17(23)12-10-18-20(11-6-4-3-5-7-11)15(12)19-16(22)13-8-9-14(27-13)21(24)25/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTQFUVKBSSMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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